diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate
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Description
This compound is a derivative of 1,2,4-triazole . It is part of a class of compounds that have shown promising anticancer properties . The compound’s IUPAC name is diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H14N4O4 . More detailed structural analysis would require spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Crystal Structure and Coordination Potential
Diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate has been synthesized and characterized, highlighting its potential in coordinating metal atoms due to its molecular conformation. This research demonstrates the ligand's ability to create pockets ready for metal atom coordination, indicating its applicability in designing metal coordination complexes (Meskini et al., 2010).
Complexation with Lanthanide Cations
The electrochemical characterization of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate reveals its complexation behavior towards lanthanide metal ions. Studies using electrochemistry and UV-Vis spectroscopy provide insights into the complexation processes, indicating the compound's relevance in studying interactions with lanthanides (Amarandei et al., 2014).
Thermodynamic Properties of Amines and Alkanolamines
Research on the dissociation constants and thermodynamic properties of various amines and alkanolamines, including diethylmonoethanolamine and diisopropanolamine, provides foundational data for understanding the chemical behavior of related compounds. This work contributes to the knowledge base necessary for the development of new chemical entities with potential applications in diverse scientific fields (Hamborg & Versteeg, 2009).
Synthesis and Magnetic Properties of Nickel(II) Thiocyanate Complexes
The synthesis and study of nickel(II) thiocyanate complexes with diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate as a ligand could provide insights into the magnetic properties of such complexes. This research indicates the compound's utility in synthesizing complexes with potential applications in magnetic materials research (Bhowmik et al., 2010).
Properties
IUPAC Name |
diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-8(15)7(9(16)18-4-2)5-11-10-12-6-13-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNZDLQINWAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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